molecular formula C12H12ClN3O B5354654 N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5354654
M. Wt: 249.69 g/mol
InChI Key: HVWYSTOEVYZCDL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the pyrazole ring, an ethyl group at the 1-position, and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction, where the pyrazole ring is reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine, such as ethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Hydroxylated or oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the ethyl group at the 1-position.

    N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide: The carboxamide group is at the 5-position instead of the 3-position.

    N-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide: Contains a methyl group instead of an ethyl group at the 1-position.

Uniqueness

N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWYSTOEVYZCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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